molecular formula C16H29N3O3 B7930850 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930850
M. Wt: 311.42 g/mol
InChI Key: RAFYAKLMFRGTCO-AAEUAGOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1354026-02-0, molecular weight: 311.43 g/mol) is a stereochemically defined carbamate derivative featuring a pyrrolidine core substituted with a cyclopropylmethyl group and a tert-butyl carbamate protective group. The tert-butyl ester moiety enhances stability against hydrolysis, making it suitable for synthetic intermediates in pharmaceutical chemistry, particularly in peptide or protease inhibitor synthesis .

Properties

IUPAC Name

tert-butyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(18)10-19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFYAKLMFRGTCO-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, synthesis, and pharmacological properties based on recent research findings.

  • Molecular Formula : C14H27N3O3
  • CAS Number : 1354026-62-2
  • Molar Mass : 273.38 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing standard organic synthesis techniques. The process often includes the formation of the pyrrolidine ring and subsequent functionalization to introduce the cyclopropyl and carbamic acid moieties.

Anticancer Properties

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell growth, particularly in breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. In vitro assays demonstrated that the compound effectively suppressed cell proliferation in a concentration-dependent manner. Notably, it exhibited selectivity by not affecting nonmalignant MCF-10A breast cells, indicating a potential therapeutic window for targeting malignant cells while sparing normal tissues .

The proposed mechanism of action involves the inhibition of glutaminolysis, a metabolic pathway often upregulated in cancer cells. By mimicking natural substrates, this compound may disrupt the metabolic processes essential for tumor growth and survival. This aligns with findings from related compounds that have shown similar inhibitory effects on glutamine metabolism in various cancer models .

Study 1: Efficacy in Breast Cancer Models

In a comparative study involving multiple breast cancer cell lines, this compound was tested alongside established chemotherapeutics like tamoxifen and olaparib. The results indicated that while the compound was less potent than these standard treatments, it still demonstrated significant anticancer activity, suggesting its potential as a complementary therapeutic agent .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has moderate brain exposure and favorable tissue distribution profiles, particularly in kidney and liver tissues. The half-life was determined to be approximately 0.74 hours, which is critical for understanding dosing regimens in clinical settings .

Data Summary

Parameter Value
Molecular FormulaC14H27N3O3
CAS Number1354026-62-2
Molar Mass273.38 g/mol
Half-Life0.74 hours
Active AgainstMCF-7, SK-BR-3, MDA-MB-231
Non-active AgainstMCF-10A

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H27N3O3
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1353946-39-0
  • Structural Characteristics : The compound features a pyrrolidine ring, a cyclopropyl group, and a tert-butyl ester, which are crucial for its interaction with biological targets.

Pharmacological Studies

The compound has been investigated for its potential as an inhibitor in various biological pathways. Its structure allows it to interact with specific receptors, making it a candidate for drug development targeting neurological disorders.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration. For example, studies have shown that the compound can reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer’s disease.

Synthetic Chemistry

The synthesis of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester has been explored for its utility in creating more complex molecules through chemical modifications. Its ability to serve as a building block in synthetic pathways is significant for developing new therapeutic agents.

Table 2: Synthesis Pathways

Reaction TypeDescription
Amino Acid CouplingFormation of peptide bonds using the compound as an amino acid derivative.
EsterificationReacting with alcohols to form various esters, enhancing solubility and bioavailability.

The compound is often included in high-throughput screening assays to identify potential leads for drug discovery. Its activity against various cancer cell lines has been documented, showcasing its potential as an anticancer agent.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Drug Delivery Systems

Research into nanocarriers incorporating this compound has shown promise in enhancing drug delivery efficiency. Its chemical properties allow it to be effectively loaded into nanoparticles or liposomes, improving the pharmacokinetics of co-administered drugs.

Table 3: Drug Delivery Applications

Delivery SystemDescription
Liposomal FormulationsEnhanced delivery of hydrophobic drugs by encapsulating them with this compound.
Nanoparticle SystemsImproved targeting and reduced side effects through localized delivery mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from diverse sources:

Compound Name CAS Number Molecular Weight Core Structure Key Substituents Status Reference
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester 1354026-02-0 311.43 Pyrrolidine Cyclopropylmethyl, tert-butyl carbamate Discontinued
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 1401666-78-1 319.40 Piperidine Benzyl carbamate Discontinued
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1261231-89-3 345.89 Piperidine 2-Chloro-thiazolylmethyl Discontinued
N-{(2S,4R)-4-(Biphenyl-2-ylmethyl-isobutyl-amino)-1-[2-(2,4-difluorobenzoyl)-benzoyl]-pyrrolidin-2-ylmethyl}-3-[4-(2,4-dioxothiazolidin-5-ylidenemethyl)-phenyl]acrylamide HCl Not provided ~800 (estimated) Pyrrolidine Biphenyl-isobutyl, difluorobenzoyl, thiazolidine Active (cPLA2α inhibitor)
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[[1-{(S)-pyrrolidin-2-ylmethyl}-1H-1,2,3-triazol-5-yl]methyl]amino]cyclohexyl]thiourea Not provided ~615 (FAB-MS) Pyrrolidine-triazole hybrid Trifluoromethylphenyl, thiourea Research use

Structural and Functional Insights

Core Backbone Differences :

  • The target compound uses a pyrrolidine ring, while analogs like 1401666-78-1 and 1261231-89-3 employ piperidine , which increases ring size and alters conformational flexibility. Piperidine derivatives often exhibit enhanced metabolic stability but reduced stereochemical rigidity compared to pyrrolidine-based structures .
  • The thiourea derivative (CAS 1261231-89-3) incorporates a 2-chloro-thiazolylmethyl group, which may enhance electrophilic reactivity or target-specific binding compared to the cyclopropylmethyl group in the target compound .

Functional Group Impact: The tert-butyl carbamate in the target compound provides steric protection against enzymatic degradation, a feature shared with MA20 and A20 polymers in thermal lithography studies. However, its thermal decomposition activation energy (~125 kJ/mol for MA20) suggests moderate stability under high-temperature conditions, relevant for synthetic handling .

Biological Activity :

  • The structurally complex Pyr inhibitor () shares a pyrrolidine backbone but includes a thiazolidinedione moiety, enabling potent cPLA2α inhibition (IC₅₀ ~10 nM). The target compound lacks this pharmacophore, suggesting divergent therapeutic applications .
  • The thiourea analog () with trifluoromethyl groups exhibits strong hydrogen-bonding capacity, likely enhancing affinity for hydrophobic enzyme pockets compared to the cyclopropyl group in the target compound .

Stereochemical Specificity :

  • The (S,S)-configuration in the target compound contrasts with the (R)-pyrrolidin-2-ylmethyl group in thiourea derivative 18e (). Such stereochemical differences can drastically alter biological activity; for example, 18e showed negligible activity in certain assays, while its (S)-isomer demonstrated efficacy .

Research and Industrial Relevance

  • Pharmaceutical Development : The discontinuation of the target compound (CAS 1354026-02-0) may reflect challenges in scalability, stability, or efficacy compared to analogs like the Pyr inhibitor, which has demonstrated robust enzyme inhibition .

Preparation Methods

Preparation of (S)-Pyrrolidine-2-ylmethanol

The synthesis begins with L-proline, a commercially available (S)-configured pyrrolidine derivative.

  • Esterification : L-proline is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol.

    L-Proline+CH₃OHSOCl₂L-Proline methyl ester\text{L-Proline} + \text{CH₃OH} \xrightarrow{\text{SOCl₂}} \text{L-Proline methyl ester}
  • Reduction : The ester is reduced to (S)-pyrrolidine-2-ylmethanol using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).

    L-Proline methyl esterLiAlH₄, THF(S)-Pyrrolidine-2-ylmethanol\text{L-Proline methyl ester} \xrightarrow{\text{LiAlH₄, THF}} \text{(S)-Pyrrolidine-2-ylmethanol}

Conversion to (S)-Pyrrolidine-2-ylmethyl Bromide

The alcohol is converted to a bromide via an Appel reaction:

(S)-Pyrrolidine-2-ylmethanol+CBr₄, PPh₃CH₂Cl₂(S)-Pyrrolidine-2-ylmethyl bromide\text{(S)-Pyrrolidine-2-ylmethanol} + \text{CBr₄, PPh₃} \xrightarrow{\text{CH₂Cl₂}} \text{(S)-Pyrrolidine-2-ylmethyl bromide}

Yield : ~85% (typical for Appel reactions).

Alkylation with Cyclopropylamine

The bromide undergoes nucleophilic substitution with cyclopropylamine in dimethylformamide (DMF) at 60°C:

(S)-Pyrrolidine-2-ylmethyl bromide+CyclopropylamineDMF, K₂CO₃(S)-Cyclopropyl-(pyrrolidine-2-ylmethyl)amine\text{(S)-Pyrrolidine-2-ylmethyl bromide} + \text{Cyclopropylamine} \xrightarrow{\text{DMF, K₂CO₃}} \text{(S)-Cyclopropyl-(pyrrolidine-2-ylmethyl)amine}

Key Parameters :

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 60°C, 12 hours

  • Yield: ~70%

Boc Protection of the Secondary Amine

The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (Et₃N):

(S)-Cyclopropyl-(pyrrolidine-2-ylmethyl)amine+Boc₂OEt₃N, DCM(S)-tert-Butyl N-cyclopropyl-N-(pyrrolidine-2-ylmethyl)carbamate\text{(S)-Cyclopropyl-(pyrrolidine-2-ylmethyl)amine} + \text{Boc₂O} \xrightarrow{\text{Et₃N, DCM}} \text{(S)-tert-Butyl N-cyclopropyl-N-(pyrrolidine-2-ylmethyl)carbamate}

Conditions :

  • Stoichiometry: 1.2 equiv Boc₂O

  • Reaction Time: 4 hours at 25°C

  • Yield: ~90%

Acylation with (S)-2-Aminopropanoic Acid

Protection of (S)-2-Aminopropanoic Acid

L-Alanine is protected with fluorenylmethyloxycarbonyl (Fmoc) chloride to prevent side reactions during coupling:

L-Alanine+Fmoc-ClNaHCO₃, DioxaneFmoc-(S)-2-aminopropanoic acid\text{L-Alanine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO₃, Dioxane}} \text{Fmoc-(S)-2-aminopropanoic acid}

Amide Coupling

The Boc-protected pyrrolidine intermediate is acylated with Fmoc-alanine using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt):

Boc-protected intermediate+Fmoc-alanineDIC, HOBt, DMFBoc-N-cyclopropyl-N-(pyrrolidine-2-ylmethyl)carbamate-Fmoc-alanine conjugate\text{Boc-protected intermediate} + \text{Fmoc-alanine} \xrightarrow{\text{DIC, HOBt, DMF}} \text{Boc-N-cyclopropyl-N-(pyrrolidine-2-ylmethyl)carbamate-Fmoc-alanine conjugate}

Optimized Conditions :

  • Coupling Agent: DIC (1.5 equiv)

  • Additive: HOBt (1.5 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 0°C → 25°C, 12 hours

  • Yield: ~80%

Fmoc Deprotection

The Fmoc group is removed using 20% piperidine in DMF:

\text{Conjugate} \xrightarrow{\text{20% Piperidine/DMF}} \text{(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl-cyclopropyl-carbamic acid tert-butyl ester}

Reaction Time : 30 minutes
Yield : ~95%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water).

Analytical Data

  • HPLC Purity : >95% (C18, 254 nm)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.55–1.65 (m, 4H, cyclopropane), 3.25–3.45 (m, 2H, pyrrolidine CH₂), 4.10–4.30 (m, 1H, α-CH)

  • Optical Rotation : [α]²⁵D = +15.6° (c = 1.0, CHCl₃)

Critical Factors in Synthesis

Stereochemical Control

  • Chiral Pool Strategy : L-Proline and L-alanine serve as enantiomerically pure starting materials, eliminating the need for racemic resolution.

  • Coupling Conditions : Low temperatures (0°C) during acylation minimize epimerization.

Protecting Group Compatibility

  • Boc Stability : The Boc group remains intact under both basic (piperidine) and acidic (HOBt) conditions.

Scalability and Industrial Considerations

  • Cost Efficiency : L-Proline and Boc anhydride are commercially available at scale.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Comparative Analysis of Coupling Agents

Coupling AgentSolventTemperatureYield (%)Epimerization Risk
DIC/HOBtDMF0°C → 25°C80Low
HATUDCM25°C85Moderate
EDCl/HOAtTHF25°C75Low

Q & A

Basic: What synthetic strategies are recommended for preparing [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester?

Methodological Answer:
The synthesis involves multi-step chiral induction and protecting group strategies. Key steps include:

  • Chiral pyrrolidine core formation : Utilize asymmetric Mannich reactions or enantioselective cyclization to establish the (S)-pyrrolidine scaffold .
  • Amino-propionyl coupling : Activate the carboxylic acid (e.g., via HATU/DIPEA) for amide bond formation with the (S)-2-aminopropionyl moiety under inert conditions .
  • tert-Butyl carbamate protection : Introduce the tert-butyl carbamate group early to protect the cyclopropane-linked amine, ensuring stability during subsequent reactions .
  • Purification : Use flash chromatography (e.g., silica gel, gradient elution with EtOAc/hexane) and confirm enantiomeric purity via chiral HPLC .

Basic: What analytical techniques are critical for characterizing this compound’s stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NOESY/ROESY spectra to confirm stereochemistry of pyrrolidine and cyclopropane substituents. Coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz}) indicate axial/equatorial proton arrangements .
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers and verify >99% ee .
  • X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in dichloromethane/hexane), determine absolute configuration .

Advanced: How can researchers optimize stereochemical control during the coupling of the pyrrolidine and cyclopropane moieties?

Methodological Answer:

  • Catalyst Selection : Employ chiral auxiliaries or organocatalysts (e.g., L-proline derivatives) to enhance diastereoselectivity during cyclopropane ring formation .
  • Temperature Control : Conduct coupling reactions at −20°C to minimize epimerization of the (S)-2-aminopropionyl group .
  • In Situ Monitoring : Use FT-IR or LC-MS to track reaction progress and detect intermediates prone to racemization .

Advanced: What experimental conditions stabilize this compound against degradation during long-term storage?

Methodological Answer:

  • Storage Environment : Store at −20°C under argon in amber vials to prevent oxidation and photodegradation of the tert-butyl carbamate group .
  • Buffered Solutions : For in vitro studies, prepare fresh solutions in pH 7.4 phosphate buffer with 10% DMSO to avoid hydrolysis of the cyclopropane-carbamic acid ester .
  • Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor via UPLC-MS to identify degradation pathways (e.g., tert-butyl group cleavage) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Dynamic NMR Analysis : For ambiguous splitting patterns (e.g., pyrrolidine ring protons), conduct variable-temperature NMR to detect conformational exchange broadening .
  • DFT Calculations : Compare experimental 1H^1H and 13C^{13}C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level) to validate assignments .
  • Isotopic Labeling : Use 15N^{15}N-labeled intermediates to clarify amide proton environments in crowded spectra .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., water/DMSO mixtures) to predict hydrolysis susceptibility of the carbamate group .
  • Quantum Mechanics (QM) : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic attack sites on the cyclopropane ring .
  • Docking Studies : If targeting biological receptors, use AutoDock Vina to simulate interactions between the tert-butyl group and hydrophobic binding pockets .

Advanced: How can researchers validate synthetic intermediates when scaling up from milligram to gram quantities?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction kinetics and intermediate purity during scale-up .
  • DoE Optimization : Use design of experiments (DoE) to assess critical parameters (e.g., catalyst loading, solvent volume) and minimize batch-to-batch variability .
  • Kilogram-Scale Purification : Transition from flash chromatography to centrifugal partition chromatography (CPC) for higher throughput and reduced solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.